1-[3-(Trifluoromethyl)phenyl]piperazine
CAS No.: 15532-75-9
Cat. No.: VC21408959
Molecular Formula: C11H13F3N2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(Trifluoromethyl)phenyl]piperazine - 15532-75-9](/images/no_structure.jpg)
Specification
CAS No. | 15532-75-9 |
---|---|
Molecular Formula | C11H13F3N2 |
Molecular Weight | 230.23 g/mol |
IUPAC Name | 1-[3-(trifluoromethyl)phenyl]piperazine |
Standard InChI | InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 |
Standard InChI Key | KKIMDKMETPPURN-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES | C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F |
Introduction
1-[3-(Trifluoromethyl)phenyl]piperazine is a chemical compound known for its unique trifluoromethyl group attached to a phenyl ring, which is linked to a piperazine ring. This compound has the molecular formula C₁₁H₁₃F₃N₂ and is recognized by its CAS number, 15532-75-9 . It is widely used in various fields, including pharmaceutical development, neuroscience research, material science, agricultural chemistry, and analytical chemistry .
Applications
1-[3-(Trifluoromethyl)phenyl]piperazine is utilized in several key areas:
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Pharmaceutical Development: It serves as a key intermediate in synthesizing various pharmaceuticals, particularly antidepressants and antipsychotics, enhancing therapeutic efficacy .
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Neuroscience Research: It is used in studies related to neurotransmitter systems, helping researchers understand drug mechanisms for mental health disorders .
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Material Science: The compound is explored for creating advanced materials with enhanced thermal and chemical resistance, benefiting industries like automotive and aerospace .
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Agricultural Chemistry: It is applied in formulating agrochemicals, improving pest effectiveness while reducing environmental impact .
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Analytical Chemistry: It acts as a standard in analytical methods for detecting and quantifying related compounds .
Biological Activity
1-[3-(Trifluoromethyl)phenyl]piperazine is known for its serotonergic activity, acting as a serotonin receptor agonist. This property leads to various psychological effects and has implications in mood regulation and potential therapeutic uses. It is also identified as an entactogenic drug, promoting serotonin release and contributing to psychoactive effects similar to those of MDMA.
Safety and Handling
The compound is classified as an irritant and requires careful handling to avoid exposure. It is essential to follow safety protocols when working with this chemical to minimize risks .
Synthesis and Derivatives
1-[3-(Trifluoromethyl)phenyl]piperazine can be synthesized through several methods, and its derivatives, such as the hydrochloride salt, are commonly used in research. The hydrochloride salt, for example, has a molecular weight of 266.69 g/mol and is supplied as a white to off-white crystalline powder .
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